(R)-1-((4-Chlorophenyl)(phenyl)methyl)piperazine dihydrochloride
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Overview
Description
®-1-((4-Chlorophenyl)(phenyl)methyl)piperazine dihydrochloride is a chemical compound with the molecular formula C13H13Cl2N It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((4-Chlorophenyl)(phenyl)methyl)piperazine dihydrochloride typically involves the reaction of ®-1-((4-Chlorophenyl)(phenyl)methyl)piperazine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include the use of an inert atmosphere and room temperature to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
®-1-((4-Chlorophenyl)(phenyl)methyl)piperazine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amine derivatives, and substitution reactions may result in various substituted piperazine derivatives .
Scientific Research Applications
®-1-((4-Chlorophenyl)(phenyl)methyl)piperazine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ®-1-((4-Chlorophenyl)(phenyl)methyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-1-((4-Chlorophenyl)(phenyl)methyl)piperazine dihydrochloride include other piperazine derivatives such as:
- ®-1-((4-Methylphenyl)(phenyl)methyl)piperazine
- ®-1-((4-Fluorophenyl)(phenyl)methyl)piperazine
- ®-1-((4-Bromophenyl)(phenyl)methyl)piperazine .
Uniqueness
What sets ®-1-((4-Chlorophenyl)(phenyl)methyl)piperazine dihydrochloride apart from these similar compounds is its specific substitution pattern and the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties and applications compared to other piperazine derivatives .
Properties
Molecular Formula |
C17H21Cl3N2 |
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Molecular Weight |
359.7 g/mol |
IUPAC Name |
1-[(R)-(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C17H19ClN2.2ClH/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20;;/h1-9,17,19H,10-13H2;2*1H/t17-;;/m1../s1 |
InChI Key |
LBFBMRCUZCPOAO-ZEECNFPPSA-N |
Isomeric SMILES |
C1CN(CCN1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Origin of Product |
United States |
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